molecular formula C17H25N3O3S2 B4672101 N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide

N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide

Cat. No. B4672101
M. Wt: 383.5 g/mol
InChI Key: JTQCWUGJJLQXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide, also known as ML-9, is a potent and selective inhibitor of myosin light chain kinase (MLCK). MLCK is an enzyme that plays a crucial role in smooth muscle contraction and cell motility. ML-9 has been widely used in scientific research to study the role of MLCK in various physiological and pathological processes.

Mechanism of Action

N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide inhibits MLCK by binding to the ATP-binding site of the enzyme. MLCK phosphorylates myosin light chain (MLC), which initiates smooth muscle contraction and cell motility. N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide prevents the phosphorylation of MLC by blocking the ATP-binding site of MLCK, thereby inhibiting smooth muscle contraction and cell motility.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide has been shown to inhibit smooth muscle contraction in various tissues, including the bladder, uterus, and blood vessels. N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide has also been shown to inhibit cell motility in various cell types, including cancer cells. In addition, N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide has been shown to inhibit cytokinesis and cell adhesion.

Advantages and Limitations for Lab Experiments

N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide is a potent and selective inhibitor of MLCK, which makes it an ideal tool for studying the role of MLCK in various cellular processes. However, N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide has some limitations. N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide is not cell-permeable, which limits its use in some cell types. In addition, N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide has a short half-life in vivo, which limits its use in animal studies.

Future Directions

There are many future directions for research using N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide. One direction is to investigate the role of MLCK in cancer metastasis and to develop MLCK inhibitors as potential cancer therapeutics. Another direction is to investigate the role of MLCK in smooth muscle diseases, such as asthma and hypertension, and to develop MLCK inhibitors as potential treatments for these diseases. Finally, there is a need to develop more potent and selective MLCK inhibitors with better pharmacokinetic properties for use in animal studies and clinical trials.

Scientific Research Applications

N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide has been extensively used in scientific research to investigate the role of MLCK in various cellular processes. MLCK is involved in smooth muscle contraction, cell motility, cytokinesis, and cell adhesion. N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide has been used to study the effect of MLCK inhibition on these processes in vitro and in vivo.

properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)azepane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S2/c21-25(22,20-11-13-23-14-12-20)16-7-5-15(6-8-16)18-17(24)19-9-3-1-2-4-10-19/h5-8H,1-4,9-14H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQCWUGJJLQXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(morpholin-4-ylsulfonyl)phenyl]azepane-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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